5-Aminohept-6-ynoic acid
Description
Context within Non-Canonical Amino Acid (ncAA) Research
The central dogma of molecular biology describes a genetic code that utilizes twenty canonical amino acids to construct proteins. However, the field of chemical biology has expanded this repertoire by introducing non-canonical amino acids (ncAAs) into proteins, a technique known as genetic code expansion. researchgate.netnih.gov This process allows for the site-specific incorporation of amino acids with novel chemical functionalities, enabling new ways to study and engineer protein structure and function. researchgate.netnih.gov
2-Aminohept-6-ynoic acid is a prominent example of an ncAA that serves as an analog of the natural amino acid methionine. plos.orgmedchemexpress.combroadpharm.com Its structural similarity allows it to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine. broadpharm.comnih.gov This metabolic labeling is a cornerstone of the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, a powerful method for tracking protein synthesis in various biological systems, from single cells to whole organisms. nih.govfrontiersin.orgbiorxiv.org The ability to introduce a chemically unique tag into proteins without significantly altering cellular physiology is a key advantage of using ncAAs like 2-aminohept-6-ynoic acid. frontiersin.org
Significance as an Alkyne-Functionalized Amino Acid for Bioorthogonal Applications
The true power of 2-aminohept-6-ynoic acid lies in its terminal alkyne group. medchemexpress.combroadpharm.comlumiprobe.com This functional group is bioorthogonal, meaning it is chemically inert within the complex environment of a living cell but can undergo highly specific and efficient reactions with a partner functional group that is also not naturally present. plos.orggoogle.com
This property makes 2-aminohept-6-ynoic acid an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comiris-biotech.demedchemexpress.com Once incorporated into proteins, the alkyne handle of 2-aminohept-6-ynoic acid can be covalently linked to a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, that bear a complementary azide (B81097) group. broadpharm.comnih.govresearchgate.net This chemoselective ligation allows for the visualization, isolation, and characterization of newly synthesized proteins. plos.orgbroadpharm.comnih.gov
The development of such bioorthogonal reactions has revolutionized the study of proteomics by enabling researchers to capture dynamic processes like protein synthesis and localization in real-time and with high specificity. pnas.orgnih.govmdpi.com The strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant of click chemistry, further expands the utility of alkyne-functionalized ncAAs in living systems where copper toxicity is a concern. mdpi.com
Overview of Research Trajectories and Interdisciplinary Relevance
The applications of 2-aminohept-6-ynoic acid span multiple scientific disciplines, highlighting its versatility and importance. In molecular and cellular biology, it is used to study global protein synthesis, identify nascent proteomes in response to various stimuli, and visualize the spatiotemporal dynamics of protein localization. plos.orgpnas.orgprotocols.io For example, it has been used to investigate protein synthesis during viral infections and to track newly synthesized proteins in plant and mammalian cells. plos.orgnih.gov
In the field of proteomics, 2-aminohept-6-ynoic acid facilitates the identification and quantification of newly synthesized proteins, providing insights into cellular responses to environmental changes and disease states. nih.govpnas.org Its use in metabolic labeling allows for the enrichment and subsequent analysis of nascent proteins by mass spectrometry. nih.govbiorxiv.org
Furthermore, the principles of bioorthogonal chemistry, exemplified by the use of 2-aminohept-6-ynoic acid, are being applied in drug development and diagnostics. The ability to specifically tag and track biomolecules in living systems opens up new possibilities for targeted therapies and imaging modalities. cymitquimica.comresearchgate.net The ongoing research into alkyne bioconjugation and the development of new bioorthogonal reactions continue to expand the toolkit available to researchers across the life sciences. nih.govgoogle.commdpi.com
Interactive Data Table: Properties of 2-Aminohept-6-ynoic Acid
| Property | Value | Source |
| IUPAC Name | (S)-2-aminohept-6-ynoic acid | achemblock.comchemicalbook.com |
| Synonym | L-Homopropargylglycine (HPG) | broadpharm.comlumiprobe.com |
| CAS Number | 835627-45-7 | chemicalbook.com |
| Molecular Formula | C7H11NO2 | biosynth.com |
| Molecular Weight | 141.17 g/mol | biosynth.com |
| Key Functional Group | Terminal Alkyne | medchemexpress.combroadpharm.com |
| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | medchemexpress.commedchemexpress.com |
| Biological Application | Methionine analogue for metabolic labeling | plos.orgmedchemexpress.combroadpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60625-87-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-aminohept-6-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10) |
InChI Key |
CLSRVPDEBYXVNI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CCCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 2 Aminohept 6 Ynoic Acid
Asymmetric Synthesis Approaches for Chiral Isomers
Achieving enantiopurity is critical for the biological application of chiral molecules like 5-aminohept-6-ynoic acid. Asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer. These methods can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective synthesis involves the use of a chiral starting material or reagent to influence the stereochemical outcome of a reaction. One common strategy is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation. wikipedia.org For the synthesis of a molecule like this compound, a chiral glycine (B1666218) enolate equivalent can be alkylated. The existing stereocenter on the auxiliary sterically hinders one face of the molecule, directing the incoming electrophile (a C4 fragment that will become part of the heptanoic acid backbone) to the opposite face, thereby creating a new stereocenter with a specific configuration relative to the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.
Enantioselective methods generate a chiral product from an achiral precursor through the use of a chiral catalyst or reagent. princeton.edu This approach avoids the need to carry a chiral auxiliary through multiple synthetic steps.
Chiral Auxiliaries: Oxazolidinones, as popularized by David A. Evans, are highly effective chiral auxiliaries for stereoselective alkylation reactions. wikipedia.orgyork.ac.uk An N-acylated oxazolidinone can be converted to its enolate, which then reacts with an appropriate electrophile. The bulky substituents on the oxazolidinone direct the alkylation to a specific face, leading to high diastereoselectivity. wikipedia.org For the synthesis of this compound, this could involve the alkylation of an acetyl-oxazolidinone with a 5-halopent-1-yne derivative. The auxiliary is then cleaved to reveal the carboxylic acid. Other auxiliaries, such as pseudoephedrine amides, can also be used to achieve high levels of stereocontrol in alkylation reactions. wikipedia.org
Asymmetric Catalysis: This advanced strategy uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. princeton.edu For instance, a key bond-forming reaction, such as a conjugate addition or an allylic alkylation, could be catalyzed by a chiral metal complex (e.g., using palladium, copper, or rhodium catalysts with chiral ligands) to set the stereocenter at the C5 position. organic-chemistry.org Enzymatic strategies also represent a powerful tool in asymmetric synthesis, offering high chemo-, regio-, and stereoselectivity under mild conditions. nih.govrsc.org
Protecting Group Strategies for Amine and Carboxylic Acid Functionalities (e.g., Fmoc protection)
The presence of both a nucleophilic amine and an acidic carboxylic acid group necessitates the use of protecting groups to prevent unwanted side reactions, such as self-polymerization, during synthesis. altabioscience.comucoz.com The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. researchgate.net
The most common strategies for α-amino-protecting groups in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net
Fmoc Protection: The Fmoc group is a base-labile protecting group. wikipedia.org It is widely used in peptide synthesis because it can be removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups or the linkage to a resin support. wikipedia.org This makes it ideal for many synthetic routes. altabioscience.comchempep.com
Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de
The carboxylic acid group is often protected as an ester, such as a methyl, ethyl, or tert-butyl (tBu) ester. The tBu ester is particularly useful in Fmoc-based strategies as it is stable to the basic conditions used for Fmoc deprotection but is cleaved simultaneously with other acid-labile side-chain protecting groups during the final TFA cleavage step. researchgate.netiris-biotech.de
Table 1: Common Protecting Groups for Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) wikipedia.org |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.de |
| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation or strong acid ucoz.com |
| Carboxylic Acid | tert-Butyl ester | tBu or OtBu | Strong acid (e.g., TFA) iris-biotech.de |
| Carboxylic Acid | Benzyl ester | Bzl or OBn | Catalytic hydrogenation researchgate.net |
Alkyne Moiety Introduction Strategies
The terminal alkyne is a valuable functional group for "click chemistry" and other bioconjugation reactions. iris-biotech.denih.gov Its introduction into the amino acid backbone can be achieved through several synthetic routes.
One common approach is to use a building block that already contains the alkyne moiety. For example, a synthetic route could involve the nucleophilic substitution of a suitable starting material with a propargyl halide (e.g., propargyl bromide). Another strategy is the Seyferth-Gilbert homologation or the Corey-Fuchs reaction, which can convert an aldehyde into a terminal alkyne. researchgate.net
Biosynthetic pathways also offer insight into the formation of terminal alkynes. In some bacteria, the biosynthesis of alkyne-containing amino acids involves a unique enzymatic sequence that includes halogenation, oxidative C-C bond cleavage, and the formation of the triple bond from an allene (B1206475) intermediate. nih.govacs.org While not a direct laboratory method, understanding these pathways can inspire the development of novel biocatalytic approaches.
Purification and Characterization Techniques for Synthetic Intermediates and Final Product
After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final product and all intermediates.
Chromatography is the primary method for the purification of amino acids and their derivatives. Flash column chromatography on silica (B1680970) gel is often used to purify protected intermediates throughout the synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and final purification of the target compound. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for peptide and amino acid separation. nih.govhplc.eu It utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer is used to elute compounds based on their hydrophobicity. hplc.eu Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. nih.gov The purity of the final product can be assessed by integrating the peak area, and the purified fraction can be collected for subsequent lyophilization.
Spectroscopic Analytical Methodologies (e.g., NMR, IR, MS for structural confirmation)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would provide critical data for the structural confirmation of this compound.
¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen) and the anisotropic effects of the carbon-carbon triple bond.
H1 (Carboxylic Acid): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm.
H5 (Methine): The proton on the carbon bearing the amino group (C5) would be deshielded by the adjacent nitrogen and would likely appear as a multiplet around 3.0-3.4 ppm.
H7 (Alkynyl): The terminal alkyne proton is characterized by a sharp signal, typically a triplet due to long-range coupling, appearing in the range of 2.0-3.0 ppm. libretexts.org
H2, H3, H4 (Methylene): The methylene (B1212753) protons would exhibit complex splitting patterns (multiplets) in the upfield region of the spectrum, generally between 1.5 and 2.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H1 (-COOH) | 10.0 - 13.0 | Broad Singlet |
| H5 (-CH(NH₂)-) | 3.0 - 3.4 | Multiplet |
| H7 (-C≡CH) | 2.0 - 3.0 | Triplet |
¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each of the seven unique carbon atoms in the structure.
C1 (Carbonyl): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield, typically above 170 ppm.
C6 & C7 (Alkynyl): The sp-hybridized carbons of the alkyne group would resonate in the range of 65-90 ppm. libretexts.org
C5 (Amino-substituted): The carbon atom bonded to the amino group would appear in the 50-60 ppm range.
C2, C3, C4 (Alkyl): The remaining methylene carbons would be found in the more upfield region of the spectrum, between 20 and 40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-COOH) | > 170 |
| C6 (-C ≡CH) | 65 - 90 |
| C7 (-C≡C H) | 65 - 90 |
| C5 (-CH(NH₂)-) | 50 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its carboxylic acid, amine, and terminal alkyne moieties.
O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
N-H Stretch: A medium intensity, somewhat broad band in the 3200-3500 cm⁻¹ region would indicate the N-H stretching of the primary amine. This band may appear as two distinct peaks.
C-H Stretch (sp): A sharp, strong absorption peak around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne. orgchemboulder.com
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene and methine groups.
C≡C Stretch: A weak but sharp absorption is expected in the 2100-2140 cm⁻¹ range, which is characteristic of a terminal alkyne's carbon-carbon triple bond stretch. orgchemboulder.com
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would confirm the presence of the carbonyl group of the carboxylic acid.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Primary Amine | N-H stretch | 3200 - 3500 | Medium |
| Terminal Alkyne | C-H stretch | ~3300 | Strong, Sharp |
| Alkane | C-H stretch | < 3000 | Medium-Strong |
| Terminal Alkyne | C≡C stretch | 2100 - 2140 | Weak, Sharp |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby helping to determine the molecular weight and deduce structural features. For this compound (C₇H₁₁NO₂), the molecular weight is 141.17 g/mol .
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z of 141.
Fragmentation Patterns: The molecule would likely undergo characteristic fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (a loss of 44 Da), leading to a fragment ion at m/z 97. Another expected fragmentation is the cleavage alpha to the amino group, which could lead to various smaller charged fragments. The presence of the alkyne may also lead to specific resonance-stabilized fragment ions.
Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 141 | Molecular Ion |
| [M - COOH]⁺ | 96 | Loss of the carboxyl group |
| [M - NH₃]⁺ | 124 | Loss of ammonia |
Biosynthesis and Natural Occurrence of 2 Aminohept 6 Ynoic Acid
Identification and Isolation from Natural Sources (e.g., Fungi)
There are no scientific reports detailing the identification or isolation of 5-Aminohept-6-ynoic acid from any natural source, including fungi.
Proposed Biosynthetic Pathways and Precursors
Due to the lack of its discovery in nature, no biosynthetic pathways or precursor molecules for this compound have been proposed or investigated.
Enzymatic Systems Involved in Natural Product Synthesis
There is no information on any enzymatic systems related to the synthesis of this compound.
Comparative Analysis with Other Naturally Occurring Alkynyl Compounds
A comparative analysis is not possible as there is no data on the biosynthesis or natural occurrence of this compound to compare with other known alkynyl compounds.
Integration into Biological Systems: Genetic Code Expansion Gce Strategies
Principles of Site-Specific Non-Canonical Amino Acid Incorporation
The site-specific incorporation of an ncAA is a multi-component process that requires a unique codon, an orthogonal tRNA that recognizes this codon, and an orthogonal aminoacyl-tRNA synthetase that specifically charges the tRNA with the desired ncAA. ucsf.eduharvard.edu
The most common strategy for introducing ncAAs into a protein's primary sequence is through the suppression of the amber stop codon (UAG). mdpi.comnih.gov In a typical cellular environment, the UAG codon signals the termination of protein synthesis. unice.fr However, in a GCE system, an engineered orthogonal tRNA with an anticodon (CUA) that recognizes the UAG codon is introduced. ucsf.edunih.gov This "suppressor" tRNA outcompetes the natural release factors at the ribosome, leading to the insertion of the ncAA at the UAG position and the continuation of translation. unice.frnih.gov
The efficiency of this suppression can be influenced by the sequence context surrounding the UAG codon. nih.govethz.ch Studies in mammalian cells have shown that the nucleotides both upstream and downstream of the amber codon can synergistically affect the incorporation efficiency of the ncAA. oup.comnih.gov This has led to the development of predictive models to identify optimal sites for ncAA incorporation. oup.comnih.gov
A critical requirement for successful GCE is the development of an orthogonal aaRS/tRNA pair. biorxiv.orgnih.gov Orthogonality ensures that the engineered synthetase does not charge any of the cell's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. acs.org This prevents the widespread misincorporation of the ncAA at unintended codons or the misincorporation of canonical amino acids at the target UAG codon. acs.org
Typically, aaRS/tRNA pairs are sourced from organisms belonging to a different domain of life than the host organism to ensure inherent orthogonality. ucsf.eduacs.org For example, archaeal tRNA synthetases, such as those from Methanosarcina species or Methanocaldococcus jannaschii, are commonly used in bacterial and eukaryotic GCE systems. mdpi.comresearchgate.net These pairs are then further engineered to achieve the desired specificity for the target ncAA. biorxiv.org
Engineering Aminoacyl-tRNA Synthetases for Recognition of 2-Aminohept-6-ynoic Acid
The native substrate for wild-type synthetases used in GCE, such as Pyrrolysyl-tRNA synthetase (PylRS), is often a larger amino acid like pyrrolysine. researchgate.net To repurpose these enzymes for smaller ncAAs like 2-Aminohept-6-ynoic acid, which possesses a terminal alkyne group, significant engineering of the enzyme's active site is required. researchgate.netresearchgate.net
Rational design is a key strategy for altering the substrate specificity of an aaRS. acs.orgnih.gov This approach relies on the availability of high-resolution crystal structures of the synthetase. researchgate.netnih.gov By analyzing the architecture of the amino acid binding pocket, researchers can identify key residues that interact with the substrate. researchgate.netnih.gov
For instance, to accommodate an ncAA, bulky amino acid residues within the active site might be mutated to smaller ones like alanine (B10760859) or glycine (B1666218) to create space. researchgate.netnih.gov In the case of PylRS, mutations at positions such as N346 and C348 (in M. mazei PylRS) have been shown to create a larger binding pocket, allowing the enzyme to accept a wider range of substrates. researchgate.net This approach involves site-directed mutagenesis to systematically alter the active site and then screening the resulting variants for activity with the desired ncAA.
Table 1: Key Mutations in aaRS for Altered Substrate Specificity
| Original Residue | Mutated Residue | Purpose | Reference |
| Tyrosine (Y32) | Leucine (Leu) | Reduce steric clash and provide a hydrophobic environment for the new substrate. | nih.gov |
| Aspartate (D158) | Glycine (Gly) | Reduce steric clash and accommodate different functional groups. | nih.gov |
| Alanine (A) | Cysteine (C) | Alter the size and properties of the binding pocket. | researchgate.net |
| Cysteine (C348) | Alanine (A) | Enlarge the substrate-binding pocket to accommodate novel amino acids. | researchgate.net |
This table is interactive and can be sorted by column.
Directed evolution is a powerful, complementary approach to rational design, particularly when structural information is limited or when the desired changes are complex. biorxiv.orgbroadinstitute.org This method involves generating large libraries of mutant aaRS genes and then applying a strong selection pressure to identify variants with the desired activity. biorxiv.orgnih.gov
A common screening strategy involves a positive selection step where the survival of the host cell is dependent on the successful incorporation of the ncAA in response to a UAG codon within an essential gene. broadinstitute.org This is often followed by a negative selection step to eliminate synthetases that recognize and incorporate canonical amino acids. broadinstitute.org More advanced, continuous evolution methods, such as Phage-Assisted Continuous Evolution (PACE), have been developed to rapidly evolve aaRS variants with significantly improved activity and selectivity over many generations. harvard.edubroadinstitute.org These methods have successfully produced synthetases with enhanced efficiency for incorporating various ncAAs. broadinstitute.orgnih.gov
A significant challenge in engineering aaRS is achieving high fidelity, meaning the enzyme should exclusively recognize and activate the target ncAA and not any of the 20 canonical amino acids. nih.govresearchgate.net Some engineered synthetases exhibit substrate promiscuity, where they can recognize and incorporate structurally similar ncAAs. acs.orgresearchgate.net
For example, an MjTyrRS variant engineered to incorporate p-cyanophenylalanine was found to have a larger binding pocket due to six mutations, which resulted in polysubstrate specificity. acs.org While sometimes undesirable, this promiscuity can also be exploited to incorporate a range of different ncAAs using a single synthetase variant. researchgate.net However, for applications requiring the precise incorporation of a single, specific ncAA like 2-Aminohept-6-ynoic acid, high fidelity is paramount. The fidelity of an engineered aaRS is typically assessed by expressing a reporter protein in the presence of the ncAA and then analyzing the protein product for misincorporation of other amino acids, often using mass spectrometry.
Evaluation of Incorporation Efficiency and Protein Yield
The efficiency of incorporating 5-Aminohept-6-ynoic acid into a target protein is a critical parameter for the practical application of GCE. This is typically evaluated using a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), which has an amber stop codon (UAG) engineered into its coding sequence at a permissive site. researchgate.net When the host cells are cultured in the presence of this compound, successful incorporation at the UAG codon by the engineered PylRS/tRNAPyl pair results in the expression of the full-length, functional sfGFP. The resulting fluorescence provides a quantitative measure of the suppression efficiency. researchgate.net
In a notable study, various mutants of the Methanosarcina barkeri PylRS (MbPylRS) were screened for their ability to incorporate a range of aliphatic ncAAs, including (S)-2-aminohept-6-ynoic acid. nih.gov The evaluation was conducted in Escherichia coli cells expressing a SUMO-sfGFP reporter fusion protein. researchgate.net While specific yields for this compound were not singled out, the study demonstrated that optimized MbPylRS variants could facilitate the production of ncAA-containing proteins at levels up to 21 mg per liter of culture for the most efficiently incorporated substrates. nih.gov The incorporation activity was assessed by measuring the fluorescence of intact E. coli cells, with experiments often utilizing high concentrations of the ncAA (e.g., 10 mM) to reliably detect even low levels of incorporation. researchgate.net
Table 1: Experimental Setup for Evaluating this compound Incorporation
| Component | Description | Purpose | Reference |
| Host Organism | Escherichia coli BL21(DE3) | Protein expression host | nih.gov |
| Reporter Protein | SUMO-sfGFP with an in-frame amber codon (R2amber) | To quantify incorporation efficiency via fluorescence | researchgate.net |
| Orthogonal System | Engineered Methanosarcina barkeri PylRS (MbPylRS) variants and cognate tRNAPyl | To specifically charge tRNAPyl with this compound | nih.gov |
| ncAA | (S)-2-aminohept-6-ynoic acid | The amino acid to be incorporated | nih.gov |
| Evaluation Metric | In-cell fluorescence of sfGFP | Measures the yield of full-length reporter protein | researchgate.net |
Application in Diverse Expression Systems
The versatility of the PylRS-based orthogonal system allows for the incorporation of this compound in a variety of cellular environments, from simple prokaryotes to complex eukaryotic cells.
Escherichia coli is the most common host for the GCE-mediated incorporation of this compound and other ncAAs. nih.govresearchgate.net The process typically involves transforming an expression strain, such as E. coli BL21(DE3), with two plasmids. One plasmid carries the gene for the target protein containing a UAG codon at the desired position, while the second plasmid encodes the engineered PylRS variant and its cognate tRNAPyl. researchgate.netnih.gov
Researchers have successfully engineered MbPylRS variants with mutations in the active site to accommodate aliphatic ncAAs that are smaller than the native substrate, pyrrolysine. nih.gov These engineered synthetases, when co-expressed with the target protein and supplied with this compound in the culture medium, facilitate the production of proteins containing this unique alkyne-bearing residue. nih.gov The orthogonality of the archaeal PylRS/tRNA pair in bacteria is robust, ensuring high fidelity of incorporation. researchgate.net
A significant advantage of the PylRS orthogonal system is its functionality across different domains of life. nih.gov The PylRS/tRNAPyl pair is largely orthogonal in eukaryotic cells, including yeast and mammalian cells. nih.govacs.org This allows for the methods and specific synthetase enzymes developed and validated in bacteria to be transferred to eukaryotic expression systems with a high probability of success. nih.gov
For mammalian cells, PylRS variants selected in E. coli can often be used directly to incorporate ncAAs in response to a UAG codon. nih.gov This facilitates the study of protein function in a more native cellular context. While the direct incorporation of this compound in mammalian cells has not been extensively detailed in primary literature, the established portability of the required enzymatic machinery makes it a feasible application. nih.govacs.org
In yeast, the PylRS system is also functional, although some modifications have been required to optimize its orthogonality. nih.govacs.org Specifically, alterations to the Mb-tRNAPyl component have been performed to ensure the system remains independent of the endogenous yeast translational machinery. nih.gov The successful engineering of the PylRS system for use in these diverse hosts paves the way for the site-specific incorporation of this compound into proteins for a wide array of applications in eukaryotic cell biology and biotechnology.
Biochemical and Enzymatic Studies Involving 2 Aminohept 6 Ynoic Acid
Interaction with Aminoacyl-tRNA Synthetases and Amino Acid Metabolism Enzymes
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule. biologists.comnih.gov The introduction of ncAAs like 2-Aminohept-6-ynoic acid into this process is a key area of research in synthetic biology.
The kinetic parameters of an enzyme-substrate interaction, such as the Michaelis constant (Km) and the catalytic rate (kcat), provide insight into the efficiency and affinity of the enzyme for its substrate. For ncAAs, these parameters determine the feasibility and efficiency of their incorporation into proteins.
While specific kinetic data for 2-Aminohept-6-ynoic acid is not available, studies on similar ncAAs offer valuable insights. For instance, L-propargylglycine has been shown to act as an irreversible inhibitor of certain enzymes, such as γ-cystathionase and L-amino-acid oxidase. targetmol.comnih.gov This inhibition occurs in a time- and dose-dependent manner, suggesting the formation of a reversible enzyme-inhibitor complex before irreversible inactivation. targetmol.com The kinetic analysis of such interactions often involves techniques like the Kitz-Wilson replot to elucidate the mechanism of inhibition. targetmol.com
The study of enzyme kinetics with ncAAs can be complex. Standard assays, such as the ATP/PPi exchange assay, are used to measure the amino acid activation step by aaRSs. nih.govresearchgate.net These assays are critical for determining the kinetic constants of an aaRS for a non-canonical substrate.
Table 1: Key Kinetic Parameters in Enzyme-Substrate Interactions
| Parameter | Description | Significance for ncAA Incorporation |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. teachmephysiology.com | A lower Km value for an ncAA indicates a higher affinity of the aaRS for that ncAA, suggesting more efficient incorporation. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | A higher kcat indicates a faster rate of aminoacylation, leading to more efficient ncAA incorporation. |
| kcat/Km (Catalytic Efficiency) | Represents the overall efficiency of the enzyme for a particular substrate. | This is a crucial parameter for comparing the efficiency of an aaRS with different amino acids (canonical vs. non-canonical). |
| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | For ncAAs that act as inhibitors, a lower Ki indicates a more potent inhibitor. |
Understanding the three-dimensional structure of aaRS-ncAA complexes is essential for rational enzyme engineering. X-ray crystallography and other structural biology techniques can reveal the specific interactions between the ncAA and the active site of the aaRS. rcsb.orgnih.govnih.gov
For example, the crystal structure of leucyl-tRNA synthetase (LeuRS) has been determined in complex with its natural substrate, leucine, and with analogs. rcsb.orgnih.gov These structures show that the binding of the amino acid induces conformational changes in the enzyme's active site. nih.gov The largely hydrophobic pocket of the LeuRS active site accommodates the leucine side chain. nih.gov For a non-canonical substrate like 2-Aminohept-6-ynoic acid, its longer, linear alkyne-containing side chain would need to fit within the active site of a suitable aaRS, likely a modified one.
Structural studies of aaRSs have shown that they are divided into two main classes, Class I and Class II, based on the architecture of their active sites. biologists.comnih.gov Engineering these active sites is a common strategy to accommodate ncAAs. By analyzing the crystal structure of an aaRS, researchers can identify key residues to mutate to create space for the novel side chain of an ncAA or to introduce new favorable interactions. pdbj.org
Role in Enzyme Engineering and Modulation of Catalytic Activity
The incorporation of ncAAs is a powerful tool in enzyme engineering. By replacing a canonical amino acid with an ncAA like 2-Aminohept-6-ynoic acid, it is possible to introduce novel chemical functionalities into an enzyme, thereby modulating its catalytic activity, stability, or substrate specificity. nih.govfrontiersin.orgnih.gov
The terminal alkyne group of 2-Aminohept-6-ynoic acid is a particularly useful functional group. It is chemically unique in biological systems and can participate in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgchemistryviews.org This allows for the site-specific modification of enzymes with a wide range of molecules, including fluorescent dyes, crosslinkers, or other proteins. nih.gov
For example, an engineered methionyl-tRNA synthetase (MetRS) has been developed to activate propargylglycine, allowing for its incorporation into proteins. acs.org This enables the production of proteins containing terminal alkynes, which can then be selectively labeled. acs.org
Table 2: Applications of ncAA Incorporation in Enzyme Engineering
| Application | Description | Example with Alkyne-ncAAs |
| Active Site Modification | Introducing an ncAA into the active site to alter substrate specificity or catalytic mechanism. | An alkyne-containing ncAA could be used to attach a novel catalytic group via click chemistry. |
| Protein Labeling and Imaging | Attaching fluorescent probes to visualize enzyme localization and dynamics. nih.gov | An alkyne-tagged enzyme can be labeled with an azide-containing fluorophore for live-cell imaging. |
| Enzyme Immobilization | Covalently attaching an enzyme to a solid support for improved stability and reusability. nih.gov | An enzyme with a terminal alkyne can be "clicked" onto an azide-functionalized surface. |
| Creating Novel Biocatalysts | Introducing new reactive groups to create enzymes with novel catalytic activities. | The alkyne group itself could potentially participate in novel enzymatic reactions. |
Investigation of Protein Post-Translational Modifications using ncAA Incorporation
Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and play a critical role in regulating their function. nih.gov The study of PTMs can be challenging due to their dynamic nature and the heterogeneity of modified proteins. The incorporation of ncAAs that mimic or can be used to probe PTMs is a powerful strategy in this field. cardiff.ac.ukrsc.orgnih.gov
The terminal alkyne of 2-Aminohept-6-ynoic acid can serve as a bioorthogonal handle for studying PTMs. For example, if an enzyme is known to be modified at a specific site, replacing the amino acid at that site with an alkyne-containing ncAA allows for the attachment of molecules that can report on the modification status or influence the function of the protein.
Furthermore, ncAAs can be designed to mimic natural PTMs. For instance, an ncAA could be synthesized to resemble an acetylated or methylated lysine residue. rsc.org Incorporating these mimics into a protein at a specific site allows for the study of the functional consequences of that particular PTM without the need for the complex cellular machinery that installs and removes it. cardiff.ac.uk This approach provides a powerful tool to dissect the intricate roles of PTMs in cellular processes. researchgate.net
Computational Chemistry and Molecular Modeling of 2 Aminohept 6 Ynoic Acid and Its Complexes
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules by simulating their motion over time. mdpi.comsemanticscholar.org This technique could reveal the preferred three-dimensional structures, or conformations, of 5-Aminohept-6-ynoic acid in different environments. Understanding its conformational landscape is a critical first step in predicting how it might interact with biological targets. At present, there are no published MD simulation studies specifically focused on this compound.
Docking Studies for Ligand-Protein Interactions (e.g., aaRS-ncAA binding)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, a key area of interest would be its potential interaction with aminoacyl-tRNA synthetases (aaRS). These enzymes are responsible for attaching amino acids to their corresponding tRNA molecules, a crucial step in protein synthesis. Docking studies could provide initial insights into whether this non-canonical amino acid (ncAA) could be a substrate for a native or engineered aaRS, which is a prerequisite for its incorporation into proteins. However, no specific docking studies involving this compound have been documented in scientific literature.
Quantitative Prediction of Binding Affinities (e.g., using MM/PBSA or similar methods)
Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding affinity between a ligand and a protein. nih.govresearchgate.net These methods calculate the free energy of binding, providing a more quantitative prediction of the strength of the interaction. nih.govnih.gov Such calculations would be essential for evaluating the potential of this compound to bind effectively to a target protein, such as an aaRS. The accuracy of these predictions can be influenced by the chosen force field and simulation parameters. researchgate.net Currently, there are no reported studies that have used MM/PBSA or similar methods to predict the binding affinities of this compound.
Ab Initio and DFT Calculations for Electronic Structure Analysis
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide detailed information about the electronic structure of a molecule. These calculations can be used to determine properties such as molecular orbital energies, charge distribution, and reactivity. For this compound, DFT calculations could offer insights into its chemical reactivity and the nature of its triple bond, which could be important for its potential applications in bioorthogonal chemistry. To date, no ab initio or DFT studies specifically examining the electronic structure of this compound have been published.
Applications in Chemical Biology and Advanced Protein Science
Probing Protein Structure, Dynamics, and Interactions In Situ
The study of protein structure, dynamics, and interactions within a living cell is a complex challenge. Chemical biology tools, such as spectroscopic probes and crosslinking reagents, are invaluable in these investigations.
Crosslinking Reagents for Protein-Protein Interaction Studies
Crosslinking reagents are used to covalently link interacting proteins, thereby capturing transient interactions for subsequent analysis. These reagents typically have two reactive ends that can form bonds with specific amino acid residues on adjacent proteins. A bifunctional crosslinker could theoretically be synthesized using 5-Aminohept-6-ynoic acid, where the alkyne serves as a handle for attaching one reactive group and the amino or carboxyl group for another. Despite this theoretical possibility, there is no evidence in the scientific literature of this compound being utilized in the design or application of crosslinking reagents for studying protein-protein interactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of the chemical compound “this compound” in the areas of spin labeling for EPR spectroscopy, engineering proteins with novel or enhanced biological functions, or the development of chemically modified peptides and biopolymers.
Therefore, it is not possible to provide an article on "this compound" focusing on the requested sections and subsections. The search results did not yield any research findings, data, or detailed discussions that would allow for the creation of scientifically accurate and informative content within the strict confines of the provided outline.
It is important to note that while the fields of chemical biology, protein engineering, and biopolymer development often utilize unnatural amino acids with unique functionalities, the specific use of this compound for these purposes is not documented in the reviewed sources.
Future Perspectives and Emerging Research Directions
Advancements in Genetic Code Expansion Technologies
The efficient incorporation of 5-Aminohept-6-ynoic acid into proteins relies on the continued development of genetic code expansion technologies. A primary challenge and area of active research is the engineering of orthogonal translation systems (OTSs), which consist of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. These systems must function independently of the host cell's endogenous translational machinery.
Future advancements will likely focus on:
Improving Orthogonality: Developing aaRS/tRNA pairs with higher fidelity for this compound, minimizing mis-incorporation of canonical amino acids and off-target effects on the host proteome.
Enhancing Efficiency: Engineering more efficient aaRS enzymes and suppressor tRNAs to increase the yield of proteins containing this compound. This includes optimizing codon usage, particularly the suppression of amber (UAG) or other stop codons.
Expanding Host Organisms: Adapting and optimizing OTSs for a wider range of host organisms beyond E. coli, including mammalian cells, yeast, and plants, to facilitate the study of proteins in their native environments.
| Research Focus | Key Objectives | Potential Impact |
| Orthogonality | - Increase specificity of aaRS for this compound.- Reduce cross-reactivity with endogenous tRNAs. | Higher fidelity protein synthesis with fewer off-target effects. |
| Efficiency | - Improve catalytic activity of aaRS.- Enhance tRNA suppression efficiency. | Increased yields of modified proteins for downstream applications. |
| Host Range | - Develop OTSs for mammalian, yeast, and plant cells.- Ensure compatibility with host-specific translational machinery. | Broader applicability for in vivo studies and therapeutic protein production. |
Strategies for Multiplexed ncAA Incorporation
The ability to incorporate multiple, distinct ncAAs into a single protein would open up unprecedented possibilities for creating proteins with novel functions and properties. The incorporation of this compound alongside other ncAAs with different functionalities (e.g., photo-crosslinkers, fluorescent probes) is a key goal.
Emerging strategies to achieve this include:
Multiple Orthogonal Codons: Utilizing different nonsense codons (e.g., UAG, UAA, UGA) or frameshift codons to encode different ncAAs simultaneously. escholarship.org
Engineered Ribosomes: Developing ribosomes with altered decoding capabilities that can recognize quadruplet or even larger codons, thereby expanding the number of available coding units.
Mutually Orthogonal OTSs: Creating multiple aaRS/tRNA pairs that are not only orthogonal to the host machinery but also to each other, preventing cross-reactions between the different ncAA incorporation systems. escholarship.org
Integration with In Vivo Imaging and Sensing Applications
The terminal alkyne of this compound is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust "click chemistry" reactions. nih.gov This bioorthogonal reactivity is central to its use in in vivo imaging and the development of novel biosensors.
Future research will likely explore:
Live-Cell Imaging: Incorporating this compound into specific proteins within living cells, followed by reaction with a fluorescent azide (B81097) probe to visualize protein localization, trafficking, and dynamics in real-time.
In Vivo Molecular Imaging: Extending these labeling strategies to whole organisms, enabling non-invasive imaging of specific proteins in animal models of disease.
Development of Biosensors: Designing proteins that undergo a conformational change upon binding a target molecule. By incorporating this compound at a strategic site, this change can be detected by a change in the accessibility of the alkyne to a reporter probe, creating a novel class of molecular sensors.
| Application Area | Approach | Potential Insights |
| Live-Cell Imaging | Site-specific incorporation followed by fluorescent labeling via click chemistry. | Real-time tracking of protein localization, trafficking, and protein-protein interactions. |
| In Vivo Imaging | Labeling of target proteins in whole organisms for non-invasive imaging techniques. | Understanding protein function and disease progression in a physiological context. |
| Biosensing | Designing proteins where ligand binding alters the accessibility of the alkyne group. | Development of sensitive and specific sensors for various analytes. |
High-Throughput Methodologies for ncAA Discovery and Optimization
The discovery of new ncAAs with unique properties and the optimization of their incorporation machinery are currently major bottlenecks in the field. High-throughput screening methods are crucial for accelerating this process.
Future directions in this area include:
Library-Based Screening: Creating large libraries of mutant aaRSs and screening for variants that efficiently and specifically incorporate this compound or other novel ncAAs. nih.gov
Fluorescence-Activated Cell Sorting (FACS): Using fluorescent reporters to screen for cells that have successfully incorporated an ncAA, allowing for the rapid selection of improved OTS components from large libraries.
Next-Generation Sequencing (NGS): Coupling screening methods with deep sequencing to rapidly identify the genetic changes responsible for improved aaRS performance.
These high-throughput approaches will not only refine the use of this compound but also facilitate the discovery and development of a vast new repertoire of ncAAs with diverse chemical functionalities, further expanding the toolkit of synthetic biology.
Q & A
Q. Q1. What are the established synthetic routes for 5-aminohept-6-ynoic acid, and how do reaction conditions influence yield and purity?
To synthesize this compound, researchers commonly employ alkyne-amine coupling reactions or carboxyl group functionalization. Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) optimize alkyne-amine bond formation but require inert conditions to prevent side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while nonpolar solvents may reduce undesired hydrolysis .
- Purification : Reverse-phase HPLC or ion-exchange chromatography is critical for isolating the zwitterionic form. Validate purity via -NMR (amide proton integration) and LC-MS (m/z 156.2 for [M+H]) .
Advanced Research: Mechanistic Studies
Q. Q2. How can researchers resolve contradictions in proposed reaction mechanisms for this compound formation?
Contradictions often arise from competing pathways (e.g., radical vs. nucleophilic mechanisms). Methodological strategies include:
- Isotopic labeling : Use -labeled alkynes to track bond formation via -NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to distinguish between proton-transfer steps .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can identify transition states and validate experimental observations .
Report discrepancies in the Discussion section, linking them to limitations in experimental design (e.g., solvent effects on intermediates) .
Experimental Design: Stability and Storage
Q. Q3. What protocols ensure the stability of this compound during long-term storage?
The compound’s alkyne and amine groups are prone to oxidation and hydrolysis. Recommended practices:
- Storage conditions : Lyophilized powder at -80°C under argon, with desiccants to prevent moisture uptake .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., hept-6-ynoic acid) .
- Container material : Use amber glass vials to minimize light-induced radical formation .
Data Analysis: Structural Confirmation
Q. Q4. How should researchers validate the structural assignment of this compound using spectroscopic data?
Combine multiple techniques to address potential misassignments:
- IR spectroscopy : Confirm amine (N-H stretch ~3300 cm) and carboxyl (C=O stretch ~1700 cm) groups .
- 2D NMR : - HSQC and HMBC correlations verify alkyne (δ ~70-100 ppm in ) and amine proximity .
- X-ray crystallography : Resolve ambiguity in stereochemistry or zwitterionic packing (if crystalline) .
Report raw data and statistical confidence intervals (e.g., -factors for crystallography) .
Advanced Applications: Bioconjugation
Q. Q5. What strategies optimize this compound for site-specific protein labeling via click chemistry?
The alkyne group enables Cu-free strain-promoted azide-alkyne cycloaddition (SPAAC). Key considerations:
- Solubility : Modify buffer pH (6.5-7.5) to balance zwitterionic solubility and reaction kinetics .
- Linker design : Introduce polyethylene glycol (PEG) spacers to reduce steric hindrance .
- Validation : Use SDS-PAGE with fluorescent azide probes and MALDI-TOF MS to confirm conjugation efficiency .
Contradictory Findings: Biological Activity
Q. Q6. How should researchers address conflicting reports on the antimicrobial activity of this compound?
Discrepancies may stem from assay variability or impurity profiles. Mitigation strategies:
- Standardized protocols : Follow CLSI guidelines for MIC assays, including positive controls (e.g., ampicillin) .
- Batch analysis : Compare activity across synthesized batches using LC-MS to rule out contaminant-driven effects .
- Mechanistic studies : Use RNA-seq or proteomics to identify target pathways, distinguishing direct vs. indirect effects .
Computational Modeling: Reactivity Prediction
Q. Q7. What computational approaches predict the reactivity of this compound in novel reaction systems?
- Molecular dynamics (MD) : Simulate solvent interactions to predict nucleophilic attack sites .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions .
- Validation : Compare predicted intermediates with experimental trapping (e.g., TEMPO quenching for radicals) .
Interdisciplinary Research: Polymer Chemistry
Q. Q8. How can this compound be incorporated into biodegradable polymers, and what analytical methods assess degradation?
- Polymerization : Use ring-opening polymerization (ROP) with ε-caprolactone, monitoring via -NMR (disappearance of monomer peaks) .
- Degradation assays : Perform hydrolytic studies (PBS, 37°C) with GPC to track molecular weight reduction .
- Toxicity screening : Test degradation byproducts on cell lines (e.g., HEK293) using MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
